

An In-depth Technical Guide to 8-Azaxanthine Monohydrate: Chemical Properties and Structure

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Compound of Interest

Compound Name: 8-Azaxanthine monohydrate

Cat. No.: B1139896

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Abstract

8-Azaxanthine monohydrate, a purine analog belonging to the triazolopyrimidine class of heterocyclic compounds, is a molecule of significant interest in biochemical and pharmacological research. Its structural similarity to xanthine allows it to interact with various enzymes, most notably as an inhibitor of xanthine oxidase, a key enzyme in purine metabolism. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of **8-Azaxanthine monohydrate**, intended to serve as a valuable resource for researchers in drug discovery and development.

Chemical Properties and Identification

8-Azaxanthine monohydrate is a yellow, solid organic compound. Its fundamental chemical and physical properties are summarized in the tables below.

Identifier	Value	Citation
IUPAC Name	1H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione monohydrate	
Synonyms	2,6-Dihydroxy-8-azapurine monohydrate, Xanthazol monohydrate	
CAS Number	59840-67-4	[1]
Molecular Formula	C ₄ H ₃ N ₅ O ₂ ·H ₂ O	[2]
Molecular Weight	171.11 g/mol	
SMILES	O.O=C1NC(=O)c2[nH]nnc2N1	
InChI	InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2	

Physicochemical Property	Value	Citation
Physical Form	Solid	
Color	Yellow	[1]
pKa	~4.8	[3]
Solubility	Slightly soluble in DMSO and Methanol (with heating)	[1]
Melting Point	Not available	

Structural Information

The chemical structure of 8-Azaxanthine consists of a pyrimidine ring fused to a triazole ring, classifying it as a triazolopyrimidine. This core structure is analogous to the purine ring system found in xanthine, with the carbon atom at the 8th position replaced by a nitrogen atom. The molecule exists in tautomeric forms.

Caption: Tautomeric forms of 8-Azaxanthine.

While the crystal structure of **8-Azaxanthine monohydrate** has not been explicitly detailed in publicly available literature, X-ray diffraction studies have been conducted on its derivatives, such as 1,3-dimethyl-**8-azaxanthine monohydrate**, and on complexes of 8-Azaxanthine with enzymes like urate oxidase.[4] These studies are crucial for understanding the molecule's conformation and its interactions within biological systems.

Spectral Data

Technique	Data	Citation
UV/Vis Spectroscopy	In acidified aqueous solutions, the neutral form of 8-Azaxanthine exhibits a characteristic UV absorption spectrum.	[3]
Fluorescence Spectroscopy	The neutral form is fluorescent in aqueous media.	[3]
¹³ C-NMR	A ¹³ C-NMR spectrum is available in the SpectraBase database.	[5][6]
FTIR Spectroscopy	Data not readily available in the public domain.	
Mass Spectrometry	Data not readily available in the public domain.	

Experimental Protocols

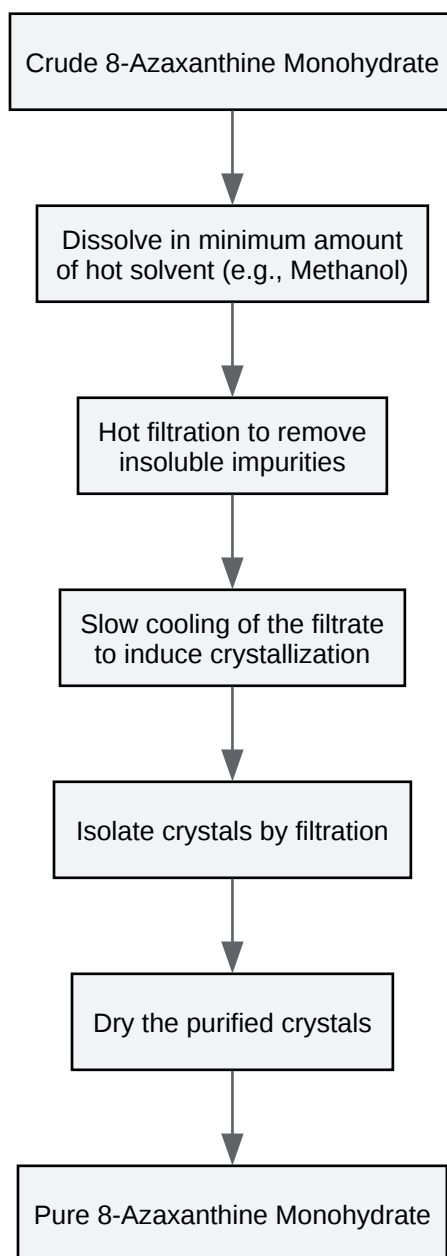
Synthesis of 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-Azaxanthine)

Detailed experimental protocols for the synthesis of the parent 8-Azaxanthine are not readily available in the public domain. However, the synthesis of various derivatives of the[1]
[3]triazolo[4,5-d]pyrimidine core has been reported. These methods generally involve multi-step

reactions, often starting from substituted triazoles and pyrimidines. For instance, one approach involves the click reaction of azide-containing building blocks with appropriate acetylene derivatives.[7] Another general strategy is the three-component one-pot synthesis from 5-amino-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate.[8] These methodologies could potentially be adapted for the synthesis of the parent 8-Azaxanthine.

Purification

A specific, detailed recrystallization protocol for **8-Azaxanthine monohydrate** is not available in the literature. A general approach to recrystallization can be employed, which involves dissolving the crude solid in a minimum amount of a suitable hot solvent, followed by slow cooling to allow for the formation of pure crystals. Given its slight solubility in hot methanol, this could be a potential solvent for recrystallization.



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Caption: General Recrystallization Workflow.

Xanthine Dehydrogenase Inhibition Assay

The inhibitory activity of 8-Azaxanthine on xanthine dehydrogenase can be determined using a spectrophotometric assay. The following is a generalized protocol that can be adapted for this purpose.

Principle: Xanthine dehydrogenase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at approximately 295 nm. The presence of an inhibitor like 8-Azaxanthine will decrease the rate of this reaction.

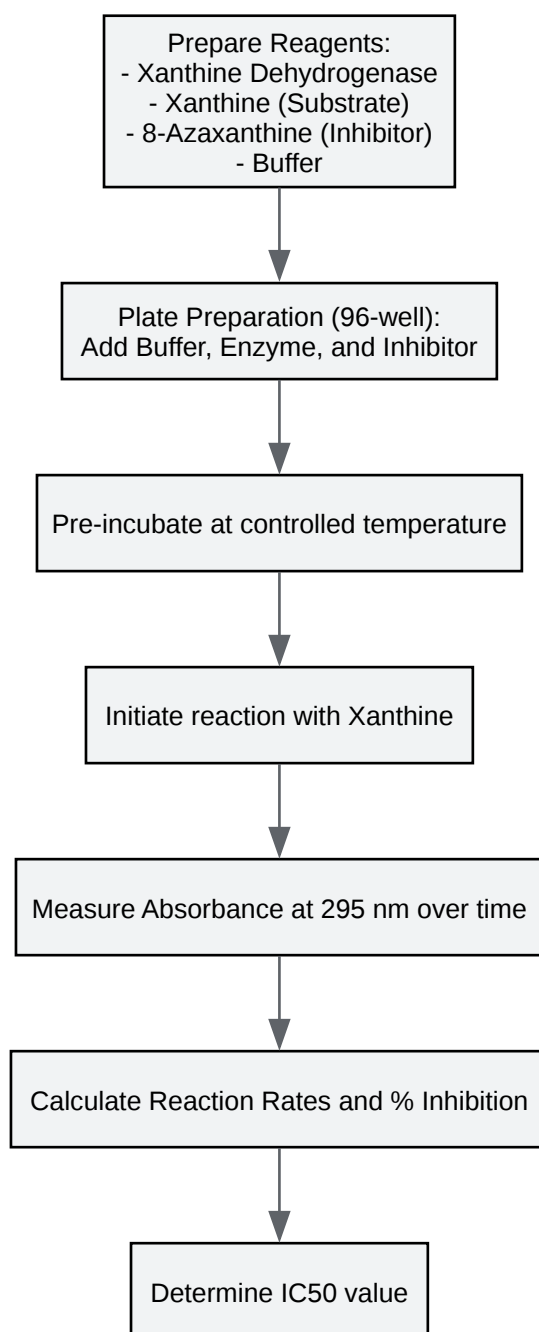
Materials:

- Xanthine dehydrogenase enzyme solution
- Xanthine solution (substrate)
- **8-Azaxanthine monohydrate** (inhibitor)
- Phosphate buffer (e.g., 70 mM, pH 7.5)
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 295 nm

Procedure:

- Prepare a series of dilutions of **8-Azaxanthine monohydrate** in the phosphate buffer to test a range of concentrations.
- In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - Xanthine dehydrogenase enzyme solution
 - 8-Azaxanthine solution at various concentrations (or buffer for the control)
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a few minutes.
- Initiate the reaction by adding the xanthine substrate solution to all wells.
- Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) using a microplate reader.

- Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
- Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).



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Caption: Workflow for Xanthine Dehydrogenase Inhibition Assay.

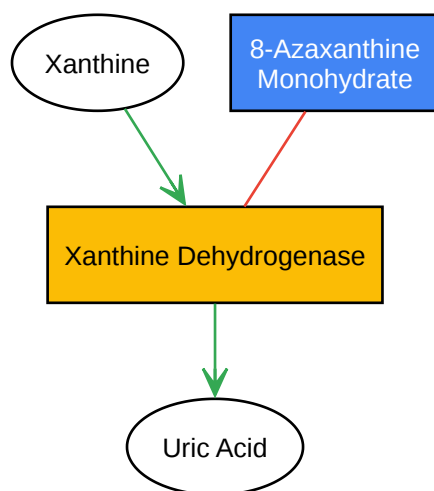
Biological Activity and Signaling Pathways

The primary reported biological activity of 8-Azaxanthine is its role as an inhibitor of xanthine dehydrogenase. This enzyme is crucial in the metabolic pathway that breaks down purines, ultimately leading to the formation of uric acid. By inhibiting this enzyme, 8-Azaxanthine can

reduce the production of uric acid, a mechanism of therapeutic interest for conditions such as gout and hyperuricemia.

Derivatives of 8-Azaxanthine have been investigated for other biological activities. For instance, various substituted[1][3]triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated as anticancer agents, inhibitors of lysine-specific demethylase 1 (LSD1), and inhibitors of Chikungunya virus replication.[9][10][11]

There is currently no direct evidence in the public domain detailing the effects of **8-Azaxanthine monohydrate** on major signaling pathways such as the MAPK and PI3K/Akt pathways. Research on other molecules with similar core structures or on the broader class of purine analogs suggests potential interactions with various cellular signaling cascades, but specific studies on 8-Azaxanthine are lacking.



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Caption: Inhibition of Xanthine Dehydrogenase by 8-Azaxanthine.

Conclusion

8-Azaxanthine monohydrate is a valuable tool compound for biochemical and pharmacological research, particularly for studies involving purine metabolism and enzyme inhibition. This guide has summarized the available technical information on its chemical properties, structure, and biological activities. While some data, such as a definitive melting point and detailed spectral analyses (FTIR, Mass Spectrometry), are not readily available, the

provided information serves as a solid foundation for researchers. Further investigation into its synthesis, purification, and its effects on cellular signaling pathways will undoubtedly expand its utility in drug discovery and development.

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